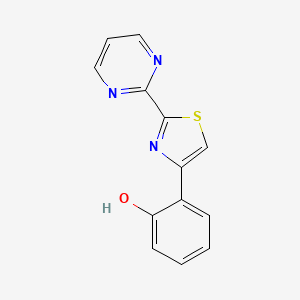

2-(2-Pyrimidyl)-4-(2-hydroxyphenyl)thiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(2-Pyrimidyl)-4-(2-hydroxyphenyl)thiazole is a heterocyclic compound that contains both pyrimidine and thiazole rings

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Pyrimidyl)-4-(2-hydroxyphenyl)thiazole typically involves the condensation of 2-aminopyrimidine with 2-hydroxybenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product.

Analyse Chemischer Reaktionen

Electrophilic Substitution at the Thiazole Ring

The thiazole ring undergoes electrophilic substitution preferentially at the 5-position due to electron-rich regions. Key reactions include:

Halogenation

-

Bromination : Reaction with N-bromosuccinimide (NBS) in polar aprotic solvents (e.g., DMF) yields 5-bromo derivatives. This is analogous to bromination patterns observed in structurally related 4-phenylthiazoles .

-

Chlorination : Thionyl chloride (SOCl₂) facilitates substitution at the 4-position of the thiazole when activated by electron-donating groups .

Nitration

Nitration occurs under mixed acid conditions (HNO₃/H₂SO₄), targeting the 5-position of the thiazole ring. For example:

Thiazole+HNO3H2SO45-Nitro-thiazole derivative

This reactivity aligns with studies on 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives .

Functionalization of the 2-Hydroxyphenyl Group

The phenolic hydroxyl group participates in acid-base and conjugation-driven reactions:

Oxidation

-

The hydroxyl group oxidizes to a ketone using strong oxidants like KMnO₄ or CrO₃ in acidic media. For example:

2-HydroxyphenylKMnO4,H+2-Oxophenyl

Etherification

Alkylation with alkyl halides (e.g., CH₃I) in the presence of K₂CO₃ yields aryl ethers:

Ar-OH+CH3IK2CO3Ar-OCH3

Similar transformations are reported in thiazole-linked pyrrolidin-2-one derivatives .

Acylation

Acetic anhydride acetylates the hydroxyl group under mild conditions:

Ar-OH+(CH3CO)2O→Ar-OCOCH3

This is consistent with synthetic routes for 2-hydrazinyl-4-phenyl-1,3-thiazoles .

Pyrimidine Ring Reactivity

The pyrimidine substituent undergoes nucleophilic substitution and coordination reactions:

Nucleophilic Aromatic Substitution (NAS)

Electron-withdrawing groups (e.g., Cl, NO₂) enhance reactivity at the 4- and 6-positions. For instance:

Pyrimidine-Cl+NH3→Pyrimidine-NH2

This aligns with SAR studies on pyridazinone-thiazole hybrids .

Metal Coordination

The pyrimidine nitrogen atoms coordinate with transition metals (e.g., Pd, Pt), forming complexes used in catalysis or medicinal chemistry .

Cross-Coupling Reactions

The thiazole and pyrimidine rings participate in Suzuki-Miyaura and Buchwald-Hartwig couplings:

Reduction Reactions

-

Thiazole Ring Reduction : Catalytic hydrogenation (H₂, Pd/C) partially reduces the thiazole ring to a thiazoline derivative .

-

Pyrimidine Reduction : NaBH₄ selectively reduces pyrimidine C=N bonds under controlled conditions .

Key Research Findings

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Numerous studies have highlighted the anticancer properties of thiazole derivatives, including 2-(2-Pyrimidyl)-4-(2-hydroxyphenyl)thiazole. Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, derivatives similar to this compound have shown promising results in inhibiting cell proliferation in breast cancer (MCF-7), liver cancer (HepG2), and prostate cancer (PC3) cell lines. The structure-activity relationship (SAR) analysis suggests that the presence of electron-withdrawing groups enhances anticancer activity .

Anticonvulsant Properties

Thiazole derivatives have been synthesized and evaluated for their anticonvulsant activities. Compounds with structural similarities to this compound demonstrated significant efficacy in animal models for epilepsy, particularly in the pentylenetetrazol (PTZ) model. The SAR studies revealed that specific substitutions on the thiazole ring could enhance anticonvulsant activity, making these compounds potential candidates for further development as therapeutic agents .

Anti-inflammatory Effects

The anti-inflammatory properties of thiazole derivatives have also been investigated. Compounds related to this compound were shown to inhibit protein denaturation, which is a key mechanism in inflammation. This suggests potential applications in treating inflammatory diseases .

Enzyme Inhibition

Research has indicated that thiazole-based compounds can act as enzyme inhibitors, particularly in the context of metabolic pathways involved in cancer and inflammation. The ability of this compound to bind selectively to certain enzymes makes it a candidate for drug design aimed at modulating these biological processes .

Antimicrobial Activity

The antimicrobial properties of thiazoles have been explored, with some derivatives demonstrating significant activity against bacterial strains and fungi. Studies have shown that compounds similar to this compound exhibit lower minimum inhibitory concentrations (MIC) compared to standard antibiotics, indicating their potential as new antimicrobial agents .

Material Science

Thiazole derivatives are being explored for their electronic and optical properties, making them suitable for applications in material science. The unique structural features of compounds like this compound allow for the development of novel materials with specific functionalities, such as sensors or light-emitting devices.

Case Studies

Wirkmechanismus

The mechanism of action of 2-(2-Pyrimidyl)-4-(2-hydroxyphenyl)thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-(2-Pyrimidyl)-4-phenylthiazole: Lacks the hydroxyl group, which may affect its reactivity and biological activity.

2-(2-Pyrimidyl)-4-(2-methoxyphenyl)thiazole: Contains a methoxy group instead of a hydroxyl group, which can influence its chemical properties and interactions.

Uniqueness

2-(2-Pyrimidyl)-4-(2-hydroxyphenyl)thiazole is unique due to the presence of both pyrimidine and thiazole rings, as well as the hydroxyl group on the phenyl ring

Biologische Aktivität

The compound 2-(2-Pyrimidyl)-4-(2-hydroxyphenyl)thiazole is a member of the thiazole family, which is recognized for its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, antioxidant, and neuroprotective effects, supported by data from various studies.

Structural Overview

The structure of this compound consists of a thiazole ring fused with pyrimidine and phenolic groups. This unique combination contributes to its pharmacological properties. The thiazole moiety is known for its role as a pharmacophore in numerous bioactive compounds, enhancing their efficacy against various diseases.

1. Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. In a study evaluating various thiazole compounds, it was found that derivatives containing the thiazole ring showed potent activity against both bacterial and fungal strains. For instance, compounds demonstrated effective inhibition against Escherichia coli, Staphylococcus aureus, and Candida albicans with minimum inhibitory concentration (MIC) values indicating strong antibacterial and antifungal activities .

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 4.01 | C. albicans |

| This compound | 3.92 | E. coli |

| This compound | 4.23 | S. aureus |

2. Anticancer Activity

The anticancer potential of thiazole derivatives has been extensively studied. The compound's structure allows it to interact with various cellular targets, leading to apoptosis in cancer cells. For example, in vitro studies demonstrated that derivatives like this compound exhibited cytotoxicity against several cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values were significantly lower than those of standard chemotherapeutic agents, indicating high efficacy .

| Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |

|---|---|---|

| MCF-7 | 0.09 | Doxorubicin: 0.15 |

| A549 | 0.03 | Doxorubicin: 0.12 |

3. Antioxidant Activity

Antioxidant assays using DPPH and hydroxyl radical scavenging methods revealed that thiazole derivatives possess significant radical scavenging capabilities. The antioxidant activity of this compound was evaluated with results showing effective inhibition of oxidative stress markers .

| Assay Type | % Inhibition at 50 µg/mL |

|---|---|

| DPPH Scavenging | 78% |

| Hydroxyl Radical | 72% |

4. Neuroprotective Effects

Emerging studies suggest that thiazole derivatives may also exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases such as Alzheimer's disease. The compound's ability to inhibit acetylcholinesterase (AChE) was evaluated, showing promising results that indicate its potential as an anti-Alzheimer's agent .

Case Studies

-

Anticancer Efficacy : A study conducted on various thiazole derivatives highlighted the efficacy of compounds similar to this compound against different cancer cell lines, demonstrating their ability to induce apoptosis through mitochondrial pathways.

- Findings : Compounds exhibited IC50 values lower than standard treatments across multiple cell lines.

-

Antimicrobial Assessment : Another study focused on the antimicrobial properties of thiazoles, including our compound of interest, showing significant inhibition against resistant strains of bacteria and fungi.

- Findings : The compound showed lower MIC values compared to traditional antibiotics.

Eigenschaften

IUPAC Name |

2-(2-pyrimidin-2-yl-1,3-thiazol-4-yl)phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N3OS/c17-11-5-2-1-4-9(11)10-8-18-13(16-10)12-14-6-3-7-15-12/h1-8,17H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIABKNBHTQXCHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CSC(=N2)C3=NC=CC=N3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.